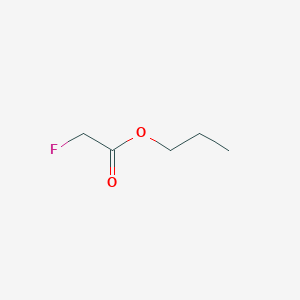

propyl 2-fluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

propyl 2-fluoroacetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from acetic acid and propanol, with a fluorine atom replacing one of the hydrogen atoms in the acetic acid component.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

propyl 2-fluoroacetate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. For this compound, the reaction involves fluoroacetic acid and propanol, typically using concentrated sulfuric acid as the catalyst. The reaction is as follows:

Fluoroacetic acid+PropanolH2SO4Acetic acid, fluoro-, propyl ester+Water

Industrial Production Methods

Industrial production of esters often involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the ester from the water and unreacted starting materials. The ester is further purified through additional distillation or other separation techniques.

Analyse Des Réactions Chimiques

Halogen Exchange from 2-Chloropropionate

A high-yield route involves reacting 2-chloropropionate derivatives with hydrogen fluoride (HF) in the presence of a transition metal catalyst (e.g., TiCl₄ or SnCl₄) :

2 chloropropionate+HFTiCl4/SnCl42 fluoroacetate+HCl

Optimized Conditions

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 50–200°C | 80–130°C |

| Reaction Time | 20–30 h | 24–26 h |

| Catalyst Loading | 1:0.01–0.02 (substrate:catalyst) | 1:0.015 (mass ratio) |

| Yield | 53–86% | 80–86% |

This method avoids the use of hazardous reagents like KF and minimizes byproducts such as dialkylated esters .

Reactivity in Alkaline Conditions

The ester undergoes saponification under basic conditions to form 2-fluoroacetic acid. In a NaH/DMF system, deprotonation generates a reactive enolate intermediate, which can participate in nucleophilic substitutions or Michael additions :

Propyl 2 fluoroacetate+NaH→Enolate+H2↑

Key Observations

-

Exothermic Reaction : Rapid hydrogen evolution occurs during enolate formation .

-

Side Reactions : Prolonged exposure to strong bases (e.g., NaOEt/EtOH) may lead to β-elimination, forming fluorinated alkenes .

Thermal Stability and Decomposition

Thermogravimetric analysis reveals decomposition above 160°C, with two primary pathways:

Pathway 1: Ester Pyrolysis

At 180–200°C, the ester decomposes into 2-fluoroacetic acid and propylene :

Propyl 2 fluoroacetateΔ2 fluoroacetic acid+C3H6

Pathway 2: Radical-Mediated Defluorination

Above 200°C, C–F bond cleavage generates propyl acetate and fluorine radicals, which recombine to form HF or fluorinated byproducts :

Propyl 2 fluoroacetateΔPropyl acetate+F−→HF+other products

Decomposition Indicators

-

Color changes (green → yellow) correlate with the progression of side reactions .

-

Gas chromatography confirms the presence of volatile byproducts (e.g., CO₂, CH₃CHO) .

Metabolic and Enzymatic Reactions

In biological systems, propyl 2-fluoroacetate may undergo glutathione (GSH)-promoted defluorination , analogous to fluorinated PET radioligands . The proposed mechanism involves:

-

Nucleophilic Attack : GSH thiolate attacks the α-fluorine, forming a thiirane intermediate.

-

Ring Opening : Hydrolysis releases fluoride ions and generates a GSH conjugate.

Trapping Experiments

Applications De Recherche Scientifique

propyl 2-fluoroacetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and metabolic pathways.

Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated compounds with enhanced biological activity.

Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mécanisme D'action

The mechanism of action of acetic acid, fluoro-, propyl ester involves its interaction with biological molecules. The fluorine atom can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can affect various molecular targets and pathways, leading to changes in metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetic acid, propyl ester: Lacks the fluorine atom, resulting in different chemical properties and biological activity.

Acetic acid, fluoro-, ethyl ester: Similar structure but with an ethyl group instead of a propyl group, leading to variations in reactivity and applications.

Fluoroacetic acid, methyl ester: Another fluorinated ester with different chain length and properties.

Uniqueness

propyl 2-fluoroacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it valuable in various research and industrial applications.

Propriétés

Numéro CAS |

10117-11-0 |

|---|---|

Formule moléculaire |

C5H9FO2 |

Poids moléculaire |

120.12 g/mol |

Nom IUPAC |

propyl 2-fluoroacetate |

InChI |

InChI=1S/C5H9FO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3 |

Clé InChI |

IRWIXUQVVIFUPL-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)CF |

SMILES canonique |

CCCOC(=O)CF |

Key on ui other cas no. |

10117-11-0 |

Synonymes |

Fluoroacetic acid propyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.